2-Methoxypentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLUEYOKURLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 2 Methoxypentan 1 Ol
The development of efficient and highly enantioselective routes to 2-methoxypentan-1-ol is an active area of research. The primary goal is to control the stereochemistry at the second carbon atom of the pentanol (B124592) chain, leading to either the (R) or (S) enantiomer with high purity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to induce stereoselectivity in a subsequent reaction. After the chiral center is established, the auxiliary is cleaved and ideally recovered.
One notable approach involves the use of Evans oxazolidinone auxiliaries. In this strategy, 2-methoxyacetic acid is coupled to an enantiopure (S)-4-benzyloxazolidin-2-one. The resulting intermediate undergoes alkylation with n-propyl iodide, directed by the chiral auxiliary, to establish the desired stereochemistry at the carbon that will become C2. Subsequent removal of the auxiliary, for example, using lithium hydroperoxide, yields this compound with high enantiomeric excess. This method has been reported to provide the product in approximately 70% yield with 97% enantiomeric excess (ee) .
Other chiral auxiliary strategies, such as those employing Myers pseudoephedrine auxiliaries for stereoselective methylation of related alcohols, or diastereoselective aldol (B89426) reactions utilizing chiral auxiliaries, demonstrate the versatility of this approach in setting stereocenters nih.govacs.org.
Table 2.1.1: Chiral Auxiliary-Mediated Synthesis of this compound
| Method/Auxiliary | Precursor/Reaction Type | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
|---|---|---|---|---|
| Evans Oxazolidinone | 2-Methoxyacetic acid alkylation | 70 | 97 | Auxiliary removal via LiOOH |
| Myers Auxiliary | Stereoselective methylation (related alcohols) | N/A | High | Used for 2-methylpentan-1-ol synthesis |
Enantioselective Reduction of Prochiral Precursors
A highly effective method for synthesizing chiral alcohols is the enantioselective reduction of prochiral ketones. For this compound, the precursor is 2-methoxypentan-1-one.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful catalytic method for this transformation. It employs a chiral oxazaborolidine catalyst, typically derived from proline or a related amino alcohol, in conjunction with a borane (B79455) reducing agent (e.g., BH₃·THF). The chiral catalyst directs the hydride delivery to one face of the ketone carbonyl, leading to the formation of a specific enantiomer of the alcohol. The CBS reduction of 2-methoxypentan-1-one has been reported to yield this compound in 85–92% yield with an excellent 98% ee, predominantly forming the (R)-enantiomer when using an appropriate (S)-CBS catalyst .
Other enantioselective reduction methods, such as biocatalytic reductions using specific enzymes or whole-cell systems, also offer high selectivity and are discussed further in Section 2.2.
Table 2.1.2: Enantioselective Reduction of 2-Methoxypentan-1-one
| Method | Catalyst/Reducing Agent | Precursor | Yield (%) | Enantiomeric Excess (ee) (%) | Stereochemistry |
|---|---|---|---|---|---|
| CBS Reduction | (S)-CBS-oxazaborolidine / BH₃·THF | 2-Methoxypentan-1-one | 85–92 | 98 | (R) |
Zirconium-Catalyzed Asymmetric Carboalumination and Related Processes
Zirconium-catalyzed asymmetric carboalumination (ZACA) is a versatile methodology for the enantioselective synthesis of chiral alcohols from terminal alkenes. This process involves the addition of an organoaluminum reagent to an alkene in the presence of a chiral zirconium catalyst, forming a chiral organoaluminum intermediate. Subsequent oxidation, typically with oxygen, converts this intermediate into a chiral alcohol acs.orgwikipedia.orgnih.gov.
While direct applications of ZACA specifically for this compound are not extensively detailed in the provided literature, the methodology is highly relevant for constructing chiral centers in alcohols. The ZACA reaction, often followed by cross-coupling reactions, has been instrumental in synthesizing a wide array of γ-, δ-, and ε-chiral alcohols with enantiomeric excesses often exceeding 99% pnas.orgpnas.orgnih.gov. The ability to functionalize unactivated terminal alkenes makes this a powerful tool for building complex chiral structures.
Table 2.1.3: Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) for Chiral Alcohols
| Method | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
|---|---|---|---|---|---|
| ZACA | Chiral Zirconocene / Organoaluminum | Terminal Alkenes | High | ≥99 | Followed by oxidation or cross-coupling |
Enzymatic Resolution Techniques for Enantiomeric Enrichment
Enzymatic methods offer a green and highly selective approach to obtaining enantiomerically pure compounds. These techniques can be broadly categorized into enzymatic kinetic resolution and enzymatic reduction.
Enzymatic Kinetic Resolution: This involves using enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) can catalyze the transesterification of racemic secondary alcohols with an acyl donor (e.g., vinyl acetate). This process leads to the preferential acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. The resulting enantiopure alcohol and ester can then be separated mdpi.comresearchgate.netresearchgate.net.
Enzymatic Reduction: Alternatively, enzymes can be used to directly reduce prochiral ketones to chiral alcohols with high enantioselectivity. For example, alcohol dehydrogenases from various microorganisms have been employed for the enantioselective reduction of ketones. This approach can achieve very high enantiomeric excesses, often exceeding 99% mdpi.com. Microbial electrosynthesis, which utilizes engineered microorganisms to perform electrochemical reductions, has also shown promise for producing chiral alcohols with excellent enantioselectivity researchgate.net.
Table 2.2: Enzymatic Methods for this compound Synthesis/Enrichment
| Method | Enzyme/Catalyst | Substrate/Target | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
|---|---|---|---|---|---|
| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis) | Ketone Precursor | 78 | >99 | Direct reduction of ketone |
| Lipase-catalyzed Transesterification (Kinetic Resolution) | Candida antarctica lipase B (CALB) | Racemic this compound (or precursor) | Good | >99 | Selective acylation of one enantiomer |
| Lipase-catalyzed Acetylation | Lipase | Intermediate purification | N/A | ≥99 | Purification step for high ee |
Regioselective Etherification Strategies for Methoxy (B1213986) Group Incorporation
The introduction of the methoxy group at the C2 position requires regioselective etherification. This can be achieved through various strategies, often in conjunction with methods that establish the stereochemistry.
One synthetic pathway involves the preparation of an epoxide intermediate, such as (R)-1,2-epoxypropane, which is then opened by methoxide (B1231860) to yield (R)-2-methoxypropan-1-ol. This intermediate can then be further elaborated. While this specific route is described for a related compound, it illustrates the principle of regioselective methoxy group incorporation .
The Williamson ether synthesis, a classic method for ether formation, can also be employed. This typically involves deprotonating an alcohol to form an alkoxide, which then reacts with an alkyl halide. For example, converting a precursor alcohol to its tosylate and reacting it with sodium methoxide can introduce the methoxy group pearson.com. Careful selection of protecting groups and reaction conditions is crucial to ensure regioselectivity, especially when multiple hydroxyl groups are present.
Table 2.3: Regioselective Etherification Strategies for Methoxy Group Incorporation
| Method | Reagents/Conditions | Substrate/Target | Regioselectivity | Notes |
|---|---|---|---|---|
| Epoxide Opening | Methoxide | Epoxide precursor | High | Forms methoxy ether linkage |
| Williamson Ether Synthesis | NaOMe / Alkyl Halide (or Tosylate) | Alcohol precursor | High | SN2 reaction on alkyl halide |
Optimization and Scale-Up Considerations in Stereoselective Production
Transitioning stereoselective syntheses from the laboratory to industrial scale requires careful optimization of reaction parameters, catalyst loading, solvent choice, and purification methods.
Continuous Flow Chemistry: For large-scale production, continuous-flow reactors offer advantages such as improved heat and mass transfer, better control over reaction conditions, and enhanced safety. Methods like continuous-flow asymmetric hydrogenation have been successfully applied for kilogram-scale production of chiral alcohols .
Catalyst Optimization and Recycling: The efficiency and cost-effectiveness of catalytic processes are paramount. This includes minimizing catalyst loading, developing robust and recyclable catalysts (e.g., heterogeneous catalysts), and optimizing reaction times and temperatures. For enzymatic processes, optimizing enzyme loading and stability, as well as developing efficient immobilization techniques, are key mdpi.comresearchgate.netvulcanchem.com.
Purification: Achieving high enantiomeric purity often necessitates efficient purification techniques. While chromatography (e.g., flash chromatography or HPLC with chiral stationary phases) is common in the lab, industrial scale purification may favor methods like distillation, crystallization, or selective precipitation, especially when coupled with derivatization steps that facilitate separation vulcanchem.com.
Table 2.4: Optimization and Scale-Up Considerations
| Aspect | Method/Consideration | Relevance to this compound Production |
|---|---|---|
| Reactor Technology | Continuous Flow Reactors | Improved control, safety, and throughput for large-scale synthesis vulcanchem.com |
| Catalysis | Heterogeneous/Recyclable Catalysts | Reduced cost and waste in catalytic processes vulcanchem.com |
| Biocatalysis | Enzyme Immobilization, Whole-cell systems | Enhanced stability, reusability, and scalability of enzymatic routes mdpi.comresearchgate.net |
| Purification | Distillation, Crystallization, Selective Precipitation | Cost-effective separation methods for industrial scale vulcanchem.com |
Compound List:
Chemical Reactivity and Mechanistic Investigations of 2 Methoxypentan 1 Ol
Oxidative Transformations and Reaction Pathways
The primary alcohol moiety in 2-methoxypentan-1-ol is susceptible to oxidation, yielding carbonyl compounds and, with stronger oxidizing agents, carboxylic acids.
Formation of Aldehydic and Carboxylic Acid Derivatives (e.g., 2-methoxypentanal (B6267200), 2-methoxypentanoic acid)
Primary alcohols, such as this compound, can be oxidized to aldehydes. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of pyridine (B92270) askfilo.commsu.eduncert.nic.insmolecule.com. These oxidizing agents are generally selective for the aldehyde stage, preventing over-oxidation to the carboxylic acid under controlled conditions.
Further oxidation of the primary alcohol or the intermediate aldehyde leads to the formation of carboxylic acids. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) msu.eduncert.nic.insmolecule.com, Jones reagent (CrO₃ in sulfuric acid) , or sodium dichromate (Na₂Cr₂O₇) askfilo.com are typically employed for this conversion, yielding 2-methoxypentanoic acid.
Table 1: Oxidative Transformations of this compound
| Starting Material | Oxidizing Agent(s) | Product | Reaction Type |
| This compound | PCC, CrO₃/Pyridine, Swern Oxidation | 2-Methoxypentanal | Aldehyde Formation |
| This compound | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), Na₂Cr₂O₇ | 2-Methoxypentanoic acid | Carboxylic Acid Formation |
| 2-Methoxypentanal | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), Na₂Cr₂O₇ | 2-Methoxypentanoic acid | Aldehyde Oxidation |
Investigation of Selective Oxidation Catalysis
The development of catalytic systems for the selective oxidation of alcohols is an active area of research. For primary alcohols like this compound, catalysts can be employed to favor the formation of the aldehyde (2-methoxypentanal) over the carboxylic acid. Transition metal catalysts, such as those based on ruthenium or palladium, in combination with aerobic oxidation conditions, offer environmentally friendly routes rsc.org. Catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have also demonstrated efficacy in the selective oxidation of alcohols to aldehydes organic-chemistry.org. Hypervalent iodine(V) compounds have also emerged as effective catalysts for alcohol oxidation, offering good chemoselectivity nsf.gov. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired oxidation state.
Reductive Conversions and Stereochemical Control
While the primary alcohol group itself is not typically reduced directly to an alkane, derivatives of this compound can undergo reduction. For instance, if the hydroxyl group is converted into a halide or tosylate, subsequent reduction with agents like lithium aluminum hydride (LiAlH₄) can yield the corresponding alkane, 2-methoxypentane (B14715795) msu.eduncert.nic.innzic.org.nz. LiAlH₄ is also a potent reducing agent for carbonyl compounds and carboxylic acids, meaning it could reduce 2-methoxypentanal to this compound or 2-methoxypentanoic acid to 2-methoxypentanol.
Stereochemical control in reductive processes is highly dependent on the specific substrate and reaction. If this compound possesses a chiral center (at C2), and if a reduction targets this center or a group attached to it, the stereochemical outcome would be influenced by the reducing agent and reaction mechanism. For example, biocatalytic reductive amination using amine dehydrogenases has been explored for related amino alcohols, demonstrating potential for high enantioselectivity whiterose.ac.ukresearchgate.netyork.ac.uk.
Table 2: Reductive Conversions (General)
| Starting Material (or Derivative) | Reducing Agent | Product | Notes on Stereochemistry |
| 2-Methoxypentanal | LiAlH₄ | This compound | N/A (Alcohol formation) |
| 2-Methoxypentanoic acid | LiAlH₄ | This compound | N/A (Alcohol formation) |
| 2-Methoxypentyl Halide/Tosylate | LiAlH₄ | 2-Methoxypentane | Potential inversion/retention depending on intermediate |
Nucleophilic Substitution Reactions Involving Hydroxyl and Methoxy (B1213986) Groups
The hydroxyl group of this compound can be readily transformed into a good leaving group, enabling nucleophilic substitution reactions. The methoxy group is generally less reactive towards substitution under typical conditions, but can participate in cleavage reactions under harsh acidic conditions.
Formation of Alkyl Halides and Other Derivatives
The conversion of the hydroxyl group to a halide is a common synthetic strategy.
Alkyl Chlorides: Reaction with thionyl chloride (SOCl₂) or hydrogen chloride (HCl), often catalyzed by zinc chloride (ZnCl₂), converts the alcohol to the corresponding alkyl chloride vulcanchem.comlibretexts.orgpearson.com.
Alkyl Bromides: Treatment with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) yields the alkyl bromide vulcanchem.comlibretexts.orgpearson.compearson.com.
These reactions effectively replace the hydroxyl group with a halogen atom, forming derivatives such as 2-chloro- or 2-bromopentane (B28208) (if considering substitution at the C1 position, yielding 1-halo-2-methoxypentane) or potentially at the C2 position if the methoxy group were replaced (though this is less common). The prompt implies substitution involving the hydroxyl group, so the primary product would be a 1-halo-2-methoxypentane.
Table 3: Formation of Alkyl Halides from this compound
| Starting Material | Reagent(s) | Product Type |
| This compound | SOCl₂ | 1-Chloro-2-methoxypentane |
| This compound | PBr₃ | 1-Bromo-2-methoxypentane |
| This compound | HCl / ZnCl₂ | 1-Chloro-2-methoxypentane |
| This compound | HBr | 1-Bromo-2-methoxypentane |
Mechanistic Studies of Substitutive Processes (e.g., SN1, SN2 mechanisms)
The mechanism by which nucleophilic substitution occurs is highly dependent on the substrate's structure and the reaction conditions. For primary alcohols like this compound, conversion to alkyl halides using reagents like SOCl₂ or PBr₃ typically proceeds via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism libretexts.orgpearson.com.
SN1 (Substitution, Nucleophilic, Unimolecular) reactions, conversely, involve a stepwise process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile masterorganicchemistry.comlibretexts.orgkhanacademy.org. SN1 mechanisms are favored by tertiary substrates due to the stability of tertiary carbocations and by polar protic solvents that can stabilize the charged intermediates masterorganicchemistry.comlibretexts.org. While primary and secondary alcohols can undergo SN1 reactions under specific conditions, the SN2 pathway is generally more prevalent for substitutions at primary and secondary carbons, especially when using reagents that facilitate SN2 displacement libretexts.orglibretexts.org.
Compound List
this compound
2-methoxypentanal
2-methoxypentanoic acid
2-methoxypentane
1-Chloro-2-methoxypentane
1-Bromo-2-methoxypentane
2-chloropentane (B1584031) (as a general example of a halide)
2-bromopentane (as a general example of a halide)
Advanced Analytical and Computational Studies on 2 Methoxypentan 1 Ol
Computational Chemistry and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., for related odorant molecules)
Quantitative Structure-Activity Relationship (QSAR) studies explore the correlation between a molecule's chemical structure and its biological or sensory activity, such as odor perception. For odorant molecules, QSAR models aim to predict odor quality and intensity based on specific molecular descriptors sepsolve.commdpi.comreading.ac.uk. Key structural features that influence odor include the presence and position of functional groups, molecular size, shape, and stereochemistry. For instance, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, present in 2-Methoxypentan-1-ol, are known to significantly impact a molecule's odor profile nih.govijpsonline.com. The methoxy group, in particular, has been identified as important for the characteristic odor of compounds like anethole (B165797) ijpsonline.com, and can influence odor thresholds in other molecular classes nih.gov. Similarly, the chain length and branching of alcohols affect their olfactory properties nih.govresearchgate.net.
While specific QSAR studies directly detailing the odor perception of this compound were not extensively found in the provided search results, the foundational data for such studies, including computed properties like molecular weight and XLogP, are available through chemical databases mdpi.comscispace.comchimia.chnih.govnih.gov. These properties are critical inputs for developing QSAR models for related aliphatic alcohols and other odorant molecules researchgate.net. The principles derived from studies on similar compounds, which investigate how variations in alcohol and ether functionalities affect odor, are directly applicable to understanding the potential olfactory characteristics of this compound.
Development of Specialized Analytical Methods for Research Applications
The accurate identification and characterization of chemical compounds, especially in complex matrices, necessitate the use of advanced analytical techniques. Comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful tools employed in modern research applications.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
Comprehensive two-dimensional gas chromatography (GCxGC) is a highly effective technique for separating complex mixtures of volatile and semi-volatile organic compounds sepsolve.comoxfordindices.com. It utilizes two chromatographic columns with different stationary phases, connected by a modulator, to provide a two-dimensional separation. This approach significantly enhances peak capacity and resolution compared to conventional one-dimensional GC, allowing for the detection and identification of trace components that might otherwise be co-eluted or hidden within complex sample matrices sepsolve.commdpi.comnih.govsepsolve.comjeol.commdpi.com.
GCxGC is widely applied in the analysis of food aromas, fragrances, and environmental samples, where it excels at separating diverse chemical classes including alcohols, aldehydes, ketones, and esters mdpi.comnih.govjeol.com. When coupled with mass spectrometry (e.g., GCxGC-MS, GCxGC-QTOF-MS), it provides detailed information for compound identification and structural elucidation, enabling the differentiation of isomers and closely related compounds sepsolve.comjeol.commdpi.com. As an alcohol, this compound falls within the scope of compounds routinely analyzed using GCxGC in various research applications, particularly in the food and fragrance industries, where detailed profiling of volatile constituents is crucial mdpi.comjeol.com.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Compound Characterization in Research Matrices
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art analytical technique indispensable for the comprehensive characterization of compounds in complex matrices, including biological and environmental samples acs.org. This method combines the separation power of liquid chromatography with the high sensitivity, resolution, and accurate mass measurement capabilities of high-resolution mass spectrometers acs.orgdrawellanalytical.com. The accurate mass data obtained from LC-HRMS allows for the precise determination of elemental composition, greatly aiding in the identification of known and unknown compounds and the differentiation of structural isomers acs.orgdrawellanalytical.comacs.org.
LC-HRMS finds broad application in fields such as metabolomics, food analysis, and environmental science, enabling the profiling and identification of a wide array of chemical substances, including alcohols, acids, esters, and phenolic compounds acs.orgacs.orgmdpi.commdpi.comanimbiosci.org. For certain analytes, derivatization techniques can be employed prior to LC-HRMS analysis to enhance sensitivity and ionization efficiency mdpi.com. While specific LC-HRMS studies focusing directly on this compound were not detailed in the provided snippets, its fundamental chemical properties, as documented in databases, serve as essential parameters for its characterization using LC-HRMS in various research contexts mdpi.comscispace.comchimia.chnih.govnih.gov.
Applications in Advanced Organic Synthesis and Materials Science Perspectives
Utilization as a Chiral Intermediate in Complex Organic Syntheses
The inherent chirality of 2-methoxypentan-1-ol positions it as a key intermediate in the construction of complex organic molecules where precise stereochemistry is paramount. Its functional groups allow for a range of chemical transformations, facilitating its integration into diverse synthetic pathways.
Role in Agrochemical SynthesisSimilar to its role in pharmaceuticals, the stereochemistry of agrochemicals can significantly influence their biological activity, selectivity, and environmental impact. This compound's utility as a chiral intermediate extends to the synthesis of enantiomerically pure pesticides, herbicides, and fungicides. By incorporating this chiral alcohol into synthetic routes, researchers can develop more targeted and effective agrochemical agents, potentially reducing the amount of product needed and minimizing off-target effects.
Exploration in Materials Science and Supramolecular Chemistry
Beyond its applications in organic synthesis, this compound is also being explored for its potential in materials science and supramolecular chemistry, leveraging its structural features and functional groups to create novel materials.
Potential in Polymeric Systems and Functional MaterialsThe hydroxyl functionality of this compound makes it amenable to polymerization reactions, either as a monomer or a comonomer, for the synthesis of novel polymers. Its incorporation into polymer backbones could impart specific properties, such as altered solubility, thermal stability, or optical activity, depending on the polymer architecture and the stereochemistry of the incorporated alcohol. Furthermore, its potential as a building block in materials science suggests applications in the development of functional materials, though specific examples for this compound are still emerging.
Data Table: Properties and Synthesis of (2R)-2-Methoxypentan-1-ol
| Property/Method | Value/Description | Source(s) |
| IUPAC Name | (2R)-2-methoxypentan-1-ol | , nih.gov |
| Molecular Formula | C₆H₁₄O₂ | , nih.gov |
| Molecular Weight | 118.17 g/mol | , nih.gov |
| Synthesis Method | Corey-Bakshi-Shibata (CBS) Reduction | |
| Precursor | 2-methoxypentan-1-one | |
| Catalyst | (S)-CBS-oxazaborolidine | |
| Reducing Agent | BH₃·THF | |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Temperature | -78°C | |
| Typical Yield | 85–92% | |
| Typical Enantiomeric Excess (ee) | 98% ee (R) | |
| General Application Area | Organic Synthesis, Pharmaceuticals, Materials Science |
Compound Names Listed:
this compound
(2R)-2-Methoxypentan-1-ol
Emerging Research Frontiers and Future Outlook
Development of Green Chemistry Approaches for 2-Methoxypentan-1-ol Production
The principles of green chemistry are increasingly shaping the synthesis of chemical compounds, aiming to reduce environmental impact and improve process sustainability. While specific green synthesis routes for this compound are still an area of active research, broader strategies in organic synthesis offer promising directions. The "borrowing hydrogen" methodology, for instance, represents a catalytic approach that directly functionalizes alcohols, offering a more atom-economical and less wasteful alternative to traditional multi-step alkylation processes that often involve stoichiometric waste generation acs.org. Furthermore, the adoption of flow chemistry techniques is gaining traction, enabling better control over reaction parameters, enhanced safety, improved efficiency, and easier scalability, all of which are hallmarks of greener chemical processes mdpi.comrsc.org. Future research in this area for this compound will likely focus on developing synthetic pathways that minimize solvent usage, energy consumption, and the generation of by-products, potentially utilizing renewable feedstocks where feasible.
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis plays a pivotal role in achieving high selectivity and efficiency in chemical synthesis. For methoxy-functionalized alcohols, the development of tailored catalytic systems is a key research frontier. For instance, the synthesis of chiral methoxy-functionalized alcohols, such as (2R)-2-methoxypentan-1-ol, has seen advancements through methods like the Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts to achieve high enantiomeric excesses . Continuous-flow asymmetric hydrogenation, utilizing heterogeneous catalysts like Ru-BINAP, is also being explored for efficient, large-scale production of such chiral compounds .
In the synthesis of related compounds like propylene (B89431) glycol methyl ethers (e.g., 1-methoxy-2-propanol), basic catalysts such as MgO, CaO, and modified layered double hydroxides have demonstrated significant efficacy in the selective ring-opening of epoxides with alcohols researchgate.netrsc.org. Ionic liquids are also emerging as promising environmentally benign catalysts, offering tunable properties and high selectivity in reactions such as the etherification of methanol (B129727) with propylene oxide researchgate.net. The ongoing development of novel catalytic systems, including heterogeneous catalysts, organocatalysts, and biocatalysts, is expected to lead to more efficient and selective routes for this compound production.
Interdisciplinary Research Integrating Chemical Biology and Advanced Synthesis
The convergence of chemical biology and advanced synthetic methodologies is opening new avenues for chemical innovation. This interdisciplinary approach seeks to leverage chemical tools and biological insights to address complex scientific challenges lon.ac.ukunige.ch. In the context of methoxy-functionalized alcohols, this integration can manifest in several ways. Biocatalysis, for example, offers powerful tools for enantioselective synthesis and kinetic resolution of alcohols and related compounds lookchem.comwhiterose.ac.uk. Research into amine dehydrogenases, for instance, has shown their efficiency in synthesizing chiral amino alcohols, highlighting the potential of enzymatic routes whiterose.ac.uk.
Advanced synthesis techniques, such as continuous-flow reactors and sophisticated catalytic systems, complement these efforts by enabling precise control over reactions and facilitating scale-up mdpi.comrsc.org. The synergy between understanding biological pathways and developing advanced synthetic strategies can lead to the discovery of novel compounds with specific biological activities or the creation of more sustainable production methods for existing chemicals. This interdisciplinary research landscape is crucial for driving innovation in areas like pharmaceutical development and materials science, where precisely engineered molecules are paramount.
Addressing Current Challenges and Opportunities in Methoxy-Functionalized Alcohol Chemistry
The chemistry of methoxy-functionalized alcohols presents both challenges and significant opportunities for advancement. A primary challenge in synthesizing these compounds can be achieving high regioselectivity and stereoselectivity. For example, in certain oxidation reactions involving titanium-based zeolites, the presence of hydroxyl groups on catalytic sites can lead to the formation of by-products such as 2-methoxypropan-1-ol (B75729) and 1-methoxypropan-2-ol, thereby reducing the selectivity for the desired epoxidation products rsc.orgresearchgate.net. Similarly, the synthesis of enantiomerically pure methoxy-functionalized alcohols requires sophisticated asymmetric synthesis techniques .
Despite these challenges, the opportunities are substantial. The development of novel, highly selective catalysts, as discussed in section 6.2, is critical for overcoming selectivity issues. The push towards green chemistry principles offers a roadmap for developing more sustainable and environmentally friendly production methods, as highlighted by the potential of borrowing hydrogen strategies and flow chemistry acs.orgrsc.org. Furthermore, the unique properties conferred by the methoxy (B1213986) and hydroxyl functional groups open doors for diverse applications, ranging from solvents in the chemical and pharmaceutical industries researchgate.net to intermediates in the synthesis of complex molecules for materials science and drug discovery mdpi.com. Continued research into efficient catalytic systems, innovative synthetic methodologies, and a deeper understanding of structure-activity relationships will be key to realizing the full potential of methoxy-functionalized alcohols.
Compound List
this compound
(2R)-2-Methoxypentan-1-ol
2-Methyl-1-pentanol
1-Methoxy-2-propanol
Propylene Glycol Methyl Ether
2-methoxypropan-1-ol
1-methoxypropan-2-ol
1,2-Propanediol
Propylene Oxide
Methanol
(S)-1-methoxypropan-2-amine
(S)-MOIPA
2-methoxypentan-1-one
2-methoxypentanoic acid
(R)-pentan-2-ol
(S)-2-methoxypentane
(S)-butan-2-amine
(S)-3-aminobutan-1-ol
(3S)-3-aminobutan-2-ol
(S)-1-methoxypropan-2-amine
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | nih.govnih.govamericanelements.com |
| Molecular Weight | 118.17 g/mol | nih.govnih.govamericanelements.com |
| CAS Number | 1779926-02-1 | nih.gov |
| IUPAC Name | This compound | nih.govnih.govamericanelements.com |
| Computed XLogP3 | 0.7 | nih.gov |
| Computed TPSA | 29.46 | chemscene.com |
| H-Acceptors | 2 | chemscene.com |
| H-Donors | 1 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
| Hazard Statements | H226, H315, H319, H335 | nih.gov |
Note: TPSA, H-Acceptors, H-Donors, and Rotatable Bonds are computed properties for a related isomer (1-methoxypentan-2-ol) and provided for illustrative purposes.
Q & A
Q. How do thermodynamic activity coefficients of this compound in binary mixtures inform solvent selection for industrial applications?
- Methodological Answer :
- Measure activity coefficients using headspace gas chromatography or ebulliometry.
- Apply the Wilson or NRTL model to predict non-ideal behavior in mixtures.
For example, this compound exhibits negative deviation from Raoult’s law in water due to hydrogen bonding, requiring azeotropic distillation for dehydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
